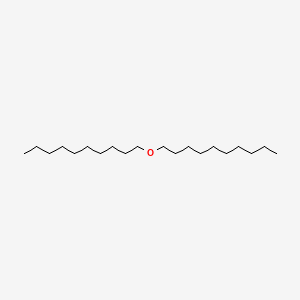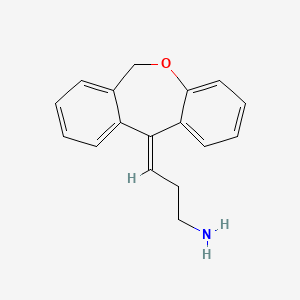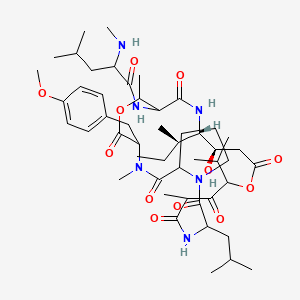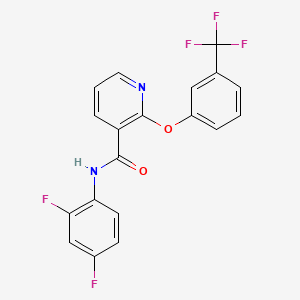
Diflufenican
Vue d'ensemble
Description
Le diflufenican est un herbicide utilisé pour contrôler les graminées et les mauvaises herbes à feuilles larges. Il est largement utilisé en Europe pour gérer les mauvaises herbes dans les cultures telles que les lentilles et les céréales d'hiver. Le this compound est connu pour sa faible solubilité aqueuse et sa faible volatilité, ce qui le rend modérément persistant dans les systèmes de sols et très persistant dans les systèmes aquatiques en fonction des conditions locales .
Applications De Recherche Scientifique
Diflufenican has several scientific research applications, including:
Chemistry: Used as a model compound in studies of herbicide chemistry and environmental fate.
Biology: Investigated for its effects on plant physiology and weed resistance mechanisms.
Medicine: Limited research on potential therapeutic applications, primarily focused on its safety and toxicity.
Mécanisme D'action
Target of Action
Diflufenican is a selective contact and residual herbicide . It primarily targets broadleaf weeds and grasses . The compound is absorbed principally by the shoots of germinating seedlings . It demonstrates effectiveness as an integrated weed management strategy for multiple-herbicide resistant (MHR) waterhemp (Amaranthus tuberculatus) control .
Mode of Action
This compound acts as an inhibitor of phytoene desaturase . This enzyme plays a crucial role in the carotenoid biosynthesis pathway. By inhibiting phytoene desaturase, this compound disrupts the normal function of this pathway, leading to the death of the targeted weeds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the carotenoid biosynthesis pathway . Carotenoids are important pigments in plants that play a role in photosynthesis and protect against photooxidative damage. By inhibiting phytoene desaturase, an enzyme involved in the production of carotenoids, this compound disrupts these essential processes, leading to the death of the plant .
Pharmacokinetics
This compound has a low aqueous solubility and a low volatility . It may be moderately persistent in soil systems depending on local conditions . It can also be very persistent in aquatic systems depending on local conditions . The compound can be analyzed by reverse phase (RP) HPLC method with simple conditions .
Result of Action
The molecular and cellular effects of this compound’s action result in the death of the targeted weeds. By inhibiting the function of phytoene desaturase, this compound disrupts the carotenoid biosynthesis pathway, leading to a lack of essential pigments in the plant. This disruption affects the plant’s ability to carry out photosynthesis and protect against photooxidative damage, ultimately leading to the death of the plant .
Action Environment
The efficacy of this compound can be influenced by environmental factors such as rainfall timing and intensity . Rain splash from intense rainfall has been shown to be a key mechanism for increased this compound exposure on soybean seedlings . Moreover, this compound may be moderately persistent in soil systems and very persistent in aquatic systems, depending on local conditions .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Diflufenican plays a significant role in biochemical reactions, particularly as an inhibitor of phytoene desaturase, an enzyme involved in the biosynthesis of carotenoids . This inhibition disrupts the production of carotenoids, which are essential for photosynthesis and protection against photooxidative damage. This compound interacts with various biomolecules, including enzymes and proteins, to exert its herbicidal effects. The nature of these interactions primarily involves the binding of this compound to the active site of phytoene desaturase, thereby inhibiting its activity and leading to the accumulation of phytoene .
Cellular Effects
This compound affects various types of cells and cellular processes. In plant cells, it disrupts the biosynthesis of carotenoids, leading to impaired photosynthesis and growth inhibition . This herbicide influences cell signaling pathways by interfering with the normal function of phytoene desaturase, which is crucial for the production of carotenoids. Additionally, this compound impacts gene expression related to carotenoid biosynthesis, resulting in altered cellular metabolism and reduced photosynthetic efficiency .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of phytoene desaturase, an enzyme responsible for the desaturation of phytoene to produce carotenoids . By inhibiting this enzyme, this compound prevents the formation of carotenoids, leading to the accumulation of phytoene and disruption of the carotenoid biosynthetic pathway. This inhibition results in reduced photosynthetic activity and impaired growth in target plants .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is shown to be stable to photolysis in soil, indicating its persistence under field conditions . Over time, this compound may degrade into various metabolites, which can have different effects on cellular function. Long-term studies have shown that this compound can lead to decreased body weight gain and increased organ weights in the liver of test animals . These temporal effects highlight the importance of considering the stability and degradation of this compound in laboratory and field studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At high doses, this compound has been observed to cause systemic toxicity, including decreased body weight gain and increased liver weights . In multigeneration studies, high doses of this compound have been associated with incidences of dystocia, although no carcinogenic potential has been demonstrated . These findings underscore the importance of determining appropriate dosage levels to minimize adverse effects while maintaining efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly in plants. It is metabolized primarily through hydroxylation and conjugation reactions . The metabolism of this compound in plants involves the formation of hydroxylated metabolites, which are further conjugated with sugars or amino acids. These metabolic pathways help in the detoxification and elimination of this compound from plant tissues .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed by plant roots and translocated to the shoots, where it exerts its herbicidal effects . The transport of this compound within plant tissues is facilitated by its interaction with specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound in target tissues, enhancing its efficacy as a herbicide .
Subcellular Localization
The subcellular localization of this compound is primarily within the chloroplasts, where it inhibits the enzyme phytoene desaturase . This localization is crucial for its activity, as the chloroplast is the site of carotenoid biosynthesis. This compound’s targeting to the chloroplasts ensures that it effectively disrupts the carotenoid biosynthetic pathway, leading to impaired photosynthesis and growth inhibition in target plants .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le diflufenican est synthétisé par une série de réactions chimiques impliquant l'introduction d'atomes de fluor dans la structure moléculaire. Les voies de synthèse spécifiques et les conditions de réaction sont exclusives et non divulguées au public en détail. Il implique généralement l'utilisation d'agents de fluoration et de divers solvants organiques dans des conditions de température et de pression contrôlées.
Méthodes de production industrielle : La production industrielle de this compound implique une synthèse chimique à grande échelle dans des installations spécialisées. Le processus comprend plusieurs étapes de réactions chimiques, de purification et de contrôle de qualité pour garantir que le produit final répond aux normes réglementaires. Les méthodes de production sont conçues pour être efficaces et respectueuses de l'environnement, minimisant les déchets et les émissions .
Analyse Des Réactions Chimiques
Types de réactions : Le diflufenican subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans certaines conditions, conduisant à la formation de divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier la structure chimique du this compound, affectant ses propriétés herbicides.
Substitution : Le this compound peut subir des réactions de substitution où un ou plusieurs atomes de la molécule sont remplacés par des atomes ou des groupes différents.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers agents halogénants et solvants organiques sont utilisés dans les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes de this compound, tandis que la réduction peut produire des dérivés de this compound avec des groupes fonctionnels modifiés .
4. Applications de recherche scientifique
Le this compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle dans les études de chimie des herbicides et de devenir environnemental.
Biologie : Investigué pour ses effets sur la physiologie des plantes et les mécanismes de résistance des mauvaises herbes.
Médecine : Recherche limitée sur les applications thérapeutiques potentielles, principalement axée sur sa sécurité et sa toxicité.
5. Mécanisme d'action
Le this compound exerce ses effets herbicides en inhibant l'enzyme phytoène désaturase, qui est cruciale pour la biosynthèse des caroténoïdes chez les plantes. Cette inhibition perturbe le processus photosynthétique, conduisant à la mort des mauvaises herbes sensibles. Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la biosynthèse des caroténoïdes et la perturbation subséquente de la production de chlorophylle .
Composés similaires :
Flufenacet : Un autre herbicide utilisé pour le contrôle des mauvaises herbes, souvent combiné au this compound pour une efficacité accrue.
Iodosulfuron-méthyl-sodium : Un inhibiteur de l'acétolactate synthase utilisé en combinaison avec le this compound pour un contrôle plus large des mauvaises herbes.
Comparaison : Le this compound est unique dans son mode d'action en tant qu'inhibiteur de la phytoène désaturase, tandis que le flufenacet et l'iodosulfuron-méthyl-sodium ont des modes d'action différents. Cette unicité permet au this compound d'être utilisé en combinaison avec d'autres herbicides pour gérer efficacement les populations de mauvaises herbes résistantes .
Comparaison Avec Des Composés Similaires
Flufenacet: Another herbicide used for weed control, often combined with diflufenican for enhanced efficacy.
Iodosulfuron-methyl-sodium: An acetolactate synthase inhibitor used in combination with this compound for broader weed control.
Comparison: this compound is unique in its mode of action as a phytoene desaturase inhibitor, whereas flufenacet and iodosulfuron-methyl-sodium have different modes of action. This uniqueness allows this compound to be used in combination with other herbicides to manage resistant weed populations effectively .
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F5N2O2/c20-12-6-7-16(15(21)10-12)26-17(27)14-5-2-8-25-18(14)28-13-4-1-3-11(9-13)19(22,23)24/h1-10H,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEHFWKAOXOVJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F5N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041494 | |
| Record name | Diflufenican | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83164-33-4 | |
| Record name | Diflufenican | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83164-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diflufenican [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083164334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diflufenican | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarboxamide, N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIFLUFENICAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T8D1VDO6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Diflufenican in plants?
A: this compound targets phytoene desaturase (PDS) [, , , ], an enzyme essential for carotenoid biosynthesis in plants.
Q2: How does this compound's interaction with PDS affect plants?
A: By inhibiting PDS, this compound disrupts carotenoid biosynthesis [, , , ]. Carotenoids protect chlorophyll from photo-oxidative damage; therefore, their absence leads to chlorophyll degradation and the characteristic bleaching of green tissues in susceptible plants [, , ].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C19H11F5N2O2, and its molecular weight is 390.3 g/mol.
Q4: How does the application time of this compound affect its persistence in soil?
A: Studies have shown that this compound applied in the early spring degrades faster than when applied in the preceding autumn []. This suggests that this compound's soil metabolism is faster during spring/summer than winter.
Q5: Do organic fertilizers influence the persistence of this compound in soil?
A: Research indicates that applying organic fertilizers, such as green manure, cow manure, or pig slurry, before sowing can increase the persistence of this compound in soil [, ]. This effect is primarily attributed to the young soil organic matter and is less pronounced after six months.
Q6: Has research explored alternative chemical structures with similar herbicidal activity to this compound?
A: Yes, recent studies have investigated N-benzyl-6-methylpicolinamides as a novel scaffold for potential bleaching herbicides []. These compounds demonstrate a similar bleaching effect on weeds and an interference with carotenoid biosynthesis, suggesting they share a comparable mode of action with this compound.
Q7: Does the formulation of this compound influence its efficacy?
A: While not directly addressed in the provided abstracts, research highlights the importance of appropriate formulation for herbicides [, ]. Factors such as solubility, bioavailability, and compatibility with other agrochemicals can significantly impact efficacy. Further research specific to this compound formulations would be beneficial.
Q8: Does this compound accumulate in edible parts of cereal crops?
A: Studies analyzing this compound residues in wheat and maize after repeated applications found no detectable residues above the limit of determination (0.001 mg/kg) in any edible plant parts []. This suggests low risk of this compound accumulation in cereal grains.
Q9: Has the efficacy of this compound been evaluated in field conditions?
A: Yes, numerous studies have investigated the efficacy of this compound in controlling weeds in field crops like wheat, barley, and garlic [, , , , , ]. Results generally indicate good control of various weed species, particularly when applied pre-emergence or early post-emergence.
Q10: Are there known cases of weed resistance to this compound?
A: Yes, resistance to this compound has been documented in several weed species, including oriental mustard [, ] and wild radish [, ]. In some instances, cross-resistance to other PDS-inhibiting herbicides like picolinafen has also been observed [].
Q11: What mechanisms are responsible for this compound resistance?
A: Research suggests both target-site and non-target-site resistance mechanisms are involved. A Leu-526-Val mutation in the PDS gene confers resistance in oriental mustard []. In contrast, wild radish populations exhibit non-target-site resistance potentially linked to enhanced herbicide metabolism mediated by cytochrome P450s [].
Q12: What analytical methods are commonly employed for detecting and quantifying this compound residues?
A: Gas chromatography coupled with electron capture detection (GC-ECD) [] and ultra-high pressure liquid chromatography [] are among the analytical techniques used to determine this compound residues in soil and plant matrices.
Q13: Can this compound degradation be stimulated in environments like urban gravel?
A: Research suggests that amending urban gravel with dry alfalfa can stimulate the formation of AE-B, the primary metabolite of this compound []. This effect is attributed to the increased microbial activity and abundance of microorganisms involved in complex carbon source degradation, facilitated by the alfalfa amendment.
Q14: Are there alternative herbicide options for controlling this compound-resistant weeds?
A: While specific alternatives depend on the weed species and resistance mechanisms present, research suggests rotating different herbicide modes of action is crucial to manage resistance [, , , ]. For instance, using herbicides with different target-sites, such as ALS inhibitors or ACCase inhibitors, in combination or rotation with this compound might help delay resistance development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
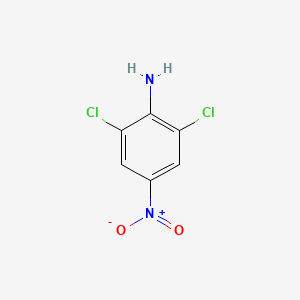
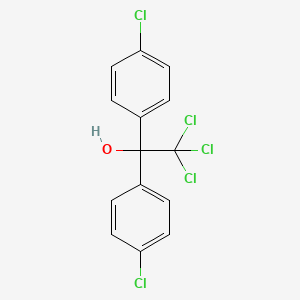
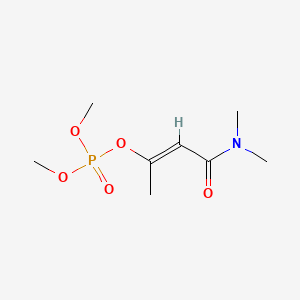


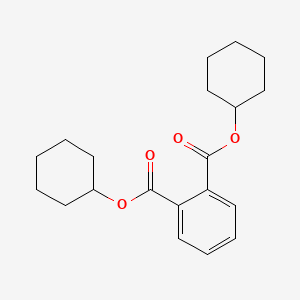


![2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate](/img/structure/B1670495.png)
